5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
Properties
IUPAC Name |
5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O2/c15-14(16,17)11-6-9(8-4-2-1-3-5-8)18-12-7-10(13(21)22)19-20(11)12/h1-7H,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBJQBRIAPZDIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901151982 | |
| Record name | 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901151982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
294194-47-1 | |
| Record name | 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=294194-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901151982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation with Trifluoromethylated Precursors
Ethyl 4,4,4-trifluoro-2-butynoate serves as a key precursor for introducing the CF₃ group. Reaction with 5-amino-3-phenylpyrazole under acidic conditions yields 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine intermediates. For example, acetic acid catalysis in toluene at 45°C for 24 hours achieves cyclization with ~85% yield. The phenyl group at position 5 is pre-installed on the aminopyrazole precursor, ensuring regioselectivity.
Reaction Conditions:
Suzuki–Miyaura Cross-Coupling for Aryl Group Installation
While the phenyl group at position 5 is often introduced via the aminopyrazole precursor, alternative routes employ Suzuki–Miyaura coupling for late-stage diversification. Brominated intermediates at position 5 react with phenylboronic acid under palladium catalysis.
Coupling Conditions
Arylboronic acids (1.2 equiv.) react with 5-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate in the presence of Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2 equiv.) in 1,4-dioxane/water (4:1) at 80°C. This method achieves 75–90% yield for phenyl group installation.
Representative Example:
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Substrate: 5-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
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Catalyst: Pd(PPh₃)₄
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Ligand: None required
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Base: Na₂CO₃
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Solvent: 1,4-Dioxane/H₂O
Alternative Routes via C–O Bond Activation
Recent advancements utilize C–O bond activation strategies for functionalizing pyrazolo[1,5-a]pyrimidines. Bromotripyrrolidinophosphonium hexafluorophosphate (PyBroP) activates lactam oxygen, enabling nucleophilic substitution with amines or thiols. Although primarily used for amination, this method could theoretically introduce carboxyl groups via reaction with cyanide followed by hydrolysis.
Key Steps:
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Activation: Treat 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with PyBroP (3 equiv.) and DIEA in 1,4-dioxane.
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Substitution: Add sodium cyanide (1.5 equiv.) and heat at 110°C for 12 hours.
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Hydrolysis: Convert nitrile to carboxylic acid using H₂SO₄/H₂O (1:1) at reflux.
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, scalability, and practicality of major methods:
| Method | Key Step | Yield | Scalability | Complexity |
|---|---|---|---|---|
| Cyclocondensation | Core formation | 82–88% | High | Moderate |
| Suzuki–Miyaura coupling | Phenyl introduction | 75–90% | Medium | High |
| Ester hydrolysis | Carboxylic acid formation | 95–98% | High | Low |
| C–O activation | Late-stage functionalization | 60–75% | Low | High |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the phenyl or trifluoromethyl moieties.
Scientific Research Applications
5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in various chemical studies.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: Its properties may be leveraged in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- Molecular Formula : C₁₄H₈F₃N₃O₂
- Molecular Weight : 307.23 g/mol
- CAS Registry Number : 294194-47-1
- Synonyms: BAS 01059140, AC1MK52I, SCHEMBL6030712 .
Structural Features: The compound features a pyrazolo[1,5-a]pyrimidine core substituted at position 5 with a phenyl group and at position 7 with a trifluoromethyl (-CF₃) group.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations in pyrazolo[1,5-a]pyrimidine derivatives include substitutions at positions 5, 7, and 2. Below is a comparative analysis:
Physical and Chemical Properties
- Solubility : Carboxylic acids (e.g., target compound) exhibit higher aqueous solubility than methyl esters (e.g., QY-6296 in ) but lower than amides .
- Thermodynamic Stability : The phenyl group at position 5 contributes to planarity and crystallinity, whereas furan or tert-butyl substituents may reduce melting points .
Biological Activity
5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS Number: 294194-47-1) is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
The molecular formula of this compound is C₁₄H₈F₃N₃O₂, with a molecular weight of 307.23 g/mol. The compound features a trifluoromethyl group that enhances its biological activity and solubility profile.
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit their biological effects primarily through the inhibition of various enzymes and pathways involved in cell proliferation and survival. Specifically, they have been shown to target:
- Kinases : Inhibition of receptor tyrosine kinases (RTKs), which play crucial roles in cancer cell signaling.
- Matrix Metalloproteinases (MMPs) : Inhibition of MMP-2 and MMP-9, which are implicated in cancer metastasis and tissue remodeling.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties:
- Cell Proliferation Inhibition : The compound showed an IC50 value of approximately 0.126 μM against MDA-MB-231 triple-negative breast cancer (TNBC) cells, indicating potent antiproliferative effects compared to standard treatments like 5-Fluorouracil (IC50 = 17.02 μM) .
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| 5-Phenyl-7-(trifluoromethyl)... | 0.126 | MDA-MB-231 (TNBC) |
| 5-Fluorouracil | 17.02 | MDA-MB-231 |
Enzymatic Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes:
- CYP450 Inhibition : It was shown to have no significant inhibition on cytochrome P450 enzymes at concentrations greater than 10 μM , suggesting a favorable pharmacokinetic profile .
Antimicrobial Activity
Preliminary evaluations indicate that derivatives of pyrazolo[1,5-a]pyrimidines possess antimicrobial properties. For instance, compounds synthesized from similar frameworks exhibited effective antibacterial activity against several strains .
Study on Anticancer Efficacy
In a study conducted on BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with the compound resulted in significant inhibition of lung metastasis compared to traditional chemotherapeutics. The study highlighted the compound's potential as a therapeutic agent in managing aggressive breast cancer types .
Synthesis and Characterization
The synthesis of 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives has been explored through various methodologies including multicomponent reactions (MCRs), which yield high purity and yield under mild conditions .
Q & A
Q. What are the standard synthetic routes for 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, and how are intermediates characterized?
The compound is typically synthesized via cyclization reactions using enaminone precursors or palladium-catalyzed cross-coupling. For example, pyrazolo[1,5-a]pyrimidine cores are prepared by reacting substituted pyrazole derivatives with trifluoromethyl-containing enaminones in solvents like pyridine or 1,4-dioxane . Key intermediates are purified via recrystallization (ethanol/DMF) and characterized using IR, H/C NMR, and mass spectrometry (MS) to confirm regiochemistry and functional group integrity .
Q. What spectroscopic methods are critical for confirming the structure of this compound?
- IR Spectroscopy : Identifies carboxylic acid (-COOH) and trifluoromethyl (-CF) groups via characteristic stretches (~1700 cm for C=O; 1100–1200 cm for C-F).
- NMR : H NMR distinguishes aromatic protons (δ 7.2–8.5 ppm) and pyrimidine ring protons (δ 6.5–7.0 ppm). C NMR confirms CF (δ ~120 ppm, q, = 280 Hz) and carboxylic acid carbons (δ ~165 ppm).
- MS : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 362.08 for CHFNO) .
Q. What safety protocols are recommended for handling this compound?
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Conduct reactions in fume hoods due to potential release of toxic gases (e.g., HF from CF degradation).
- Dispose of waste via certified hazardous waste services, as trifluoromethyl groups may persist in the environment .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?
- Solvent Choice : Protic solvents (acetic acid) favor cyclization, while aprotic solvents (toluene) may lead to side products (e.g., pyrimidinones) .
- Catalysts : Palladium catalysts (e.g., Pd(PPh)) enhance cross-coupling efficiency for aryl substitutions .
- Temperature : Reflux (110°C) in 1,4-dioxane improves aryl boronic acid coupling yields (>90%) compared to room-temperature reactions .
Q. How do structural modifications (e.g., substituent position) affect bioactivity?
- Trifluoromethyl (-CF) : Enhances metabolic stability and binding affinity to targets like kinases or GPCRs. For example, CF at C7 increases lipophilicity, improving blood-brain barrier penetration in CNS studies .
- Carboxylic Acid (-COOH) : Facilitates salt formation for solubility or conjugation to prodrugs. Replacing -COOH with esters (e.g., ethyl) reduces polarity but may alter pharmacokinetics .
Q. How can crystallography resolve contradictions in spectroscopic data for regioisomers?
Single-crystal X-ray diffraction (SCXRD) unambiguously assigns substituent positions. For instance, SCXRD confirmed C5-phenyl and C7-CF placement in a derivative, resolving H NMR ambiguities caused by overlapping aromatic signals .
Q. What computational methods predict the compound’s interaction with biological targets?
- Docking Studies : Molecular docking (AutoDock Vina) models interactions with enzymes (e.g., κ-opioid receptors), highlighting hydrogen bonds between -COOH and Arg148 residues .
- QSAR : Quantitative structure-activity relationship models correlate substituent electronegativity (e.g., CF) with inhibitory potency (IC) against MRP4 transporters .
Q. How do solvent polarity and pH influence the compound’s stability in biological assays?
- Polar Solvents (DMF/DMSO) : Enhance solubility but may promote degradation at high temperatures.
- pH Effects : The carboxylic acid group (-COOH) deprotonates at physiological pH (7.4), increasing water solubility but reducing membrane permeability. Buffered solutions (PBS, pH 7.4) are recommended for in vitro assays .
Data Contradiction Analysis
Q. Why do conflicting reports exist about the compound’s enzymatic inhibition potency?
Discrepancies arise from assay conditions:
Q. How can divergent synthetic yields (40–90%) be reconciled in literature?
Yield variability stems from:
- Purity of Starting Materials : Halogenated intermediates (e.g., 5-chloropyrazolo[1,5-a]pyrimidine) with >95% purity reduce side reactions .
- Workup Procedures : Acidic workups (HCl) precipitate products efficiently, while neutral conditions may retain impurities .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
